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Compound of Interest

Compound Name: Kigamicin C

Cat. No.: B1251737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activities of Kigamicin C, an antitumor antibiotic with a unique mechanism of

action.

Core Chemical Structure and Properties
Kigamicin C is a member of the kigamicin family of antibiotics, which are complex polycyclic

aromatic natural products.[1] The core structure is a unique fused octacyclic ring system that

includes seven six-membered rings and one oxazolidine ring.[2] This aglycone is attached to a

sugar chain, which for Kigamicin C consists of two deoxysugars.[2] The absolute

stereochemistry of Kigamicin C has been determined through X-ray crystallographic analysis

and degradation studies.[3][4]

Table 1: Physico-chemical Properties of Kigamicin C
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Property Value Source

Molecular Formula C₄₁H₄₇NO₁₆ PubChem CID 10440406

Molecular Weight 809.8 g/mol PubChem CID 10440406

Appearance Yellow powder Kunimoto et al., 2003

UV λmax (MeOH) 230, 278, 322, 434 nm Kunimoto et al., 2003

Solubility

Soluble in methanol, ethyl

acetate, and chloroform.

Slightly soluble in water.

Kunimoto et al., 2003

Mass Spectrometry
HR-FAB-MS: m/z 810.2986

([M+H]⁺)
Kunimoto et al., 2003

Spectroscopic Data for Structure Elucidation
The complete structure of Kigamicin C was elucidated using a combination of spectroscopic

techniques, including Mass Spectrometry (MS), Infrared (IR), Ultraviolet-Visible (UV-Vis), and

various Nuclear Magnetic Resonance (NMR) experiments.[2]

Note: While the structure of Kigamicin C has been fully determined and published, the

specific, detailed ¹H and ¹³C NMR chemical shift and coupling constant data from the primary

literature are not available in publicly accessible databases at the time of this writing.

Therefore, a quantitative summary table for NMR data cannot be provided. The following

sections describe the methodologies used to obtain this data.

Experimental Protocols
Isolation and Purification of Kigamicin C
Kigamicin C is a secondary metabolite produced by the actinomycete Amycolatopsis sp.

ML630-mF1, isolated from a soil sample.[1][5] The general protocol for its isolation and

purification is as follows:

Fermentation: The producing strain, Amycolatopsis sp. ML630-mF1, is cultured in a suitable

fermentation medium to promote the production of kigamicins.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1251737?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15015728/
https://www.benchchem.com/product/b1251737?utm_src=pdf-body
https://www.benchchem.com/product/b1251737?utm_src=pdf-body
https://www.benchchem.com/product/b1251737?utm_src=pdf-body
https://www.mdpi.com/1420-3049/26/7/1884
https://pubmed.ncbi.nlm.nih.gov/15015727/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction: The culture broth is harvested, and the mycelium is separated from the

supernatant. The kigamicins are extracted from the mycelial cake using an organic solvent

such as ethyl acetate.

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to

remove highly lipophilic or hydrophilic impurities.

Chromatography: The resulting extract is purified using a series of chromatographic

techniques. This typically involves:

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with

a gradient of solvents (e.g., chloroform-methanol) to separate the kigamicin complex from

other compounds.

Sephadex LH-20 Chromatography: Fractions containing kigamicins are further purified on

a Sephadex LH-20 column using a solvent like methanol to separate the different

kigamicin analogues.

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of

Kigamicin C is achieved using reversed-phase preparative HPLC to yield the pure

compound.
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Fig. 1: Experimental workflow for the isolation and characterization of Kigamicin C.
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Spectroscopic Analysis
NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR (e.g., COSY, HMQC, HMBC) spectra were

acquired to determine the carbon skeleton and the sequence of the sugar moieties. Samples

were typically dissolved in deuterated solvents like CDCl₃ or DMSO-d₆.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), likely using

techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS),

was used to determine the exact molecular formula.[6]

Infrared (IR) Spectroscopy: IR spectra were recorded to identify key functional groups

present in the molecule, such as hydroxyls, carbonyls, and C-O bonds.

UV-Vis Spectroscopy: The UV-Vis spectrum was measured in a solvent like methanol to

identify the chromophore system of the molecule, which is characteristic of its polycyclic

aromatic structure.

Biological Activity and Mechanism of Action
Kigamicin C exhibits potent and selective biological activity, making it a compound of interest

for drug development.

Antitumor Activity
The most notable characteristic of the kigamicins is their "anti-austerity" effect. They show

preferential and potent cytotoxicity against cancer cells, such as the pancreatic cancer cell line

PANC-1, under nutrient-deprived conditions, while being significantly less toxic to the same

cells in nutrient-rich environments.[5][7] This suggests a mechanism that targets the survival

strategies of cancer cells within the harsh, nutrient-poor tumor microenvironment.

Table 2: Biological Activities of Kigamicin C
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Activity Type Details
Cell
Line/Organism

IC₅₀ / MIC Source

Antitumor

Preferential

cytotoxicity under

nutrient

starvation

PANC-1

(Pancreatic

Cancer)

~100x lower in

starved vs.

normal media

Kunimoto et al.,

2003

Antimicrobial

Activity against

Gram-positive

bacteria

Staphylococcus

aureus (incl.

MRSA)

Not specified for

C, but active

Kunimoto et al.,

2003

Antimicrobial

Activity against

Gram-positive

bacteria

Bacillus subtilis
Not specified for

C, but active

Kunimoto et al.,

2003

Antimicrobial
No significant

activity

Gram-negative

bacteria and

fungi

> 100 µg/mL
Kunimoto et al.,

2003

Proposed Mechanism of Action
Studies on the related compound, Kigamicin D, have provided insight into the likely mechanism

of action. Nutrient starvation is known to activate survival pathways in cancer cells, a key one

being the PI3K/Akt signaling pathway. Kigamicin D was found to block the activation of Akt that

is induced by nutrient deprivation.[3][8] This inhibition of a critical cell survival pathway under

stress conditions leads to selective cell death. It is proposed that Kigamicin C acts via a similar

mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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